molecular formula C25H20F3N5O6 B12369106 5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid

5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B12369106
M. Wt: 543.5 g/mol
InChI Key: CTRNPGALIMEDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid is a complex organic compound that features a variety of functional groups, including nitro, imidazo[1,2-a]pyridine, and furan-2-carboxamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the tetrahydropyridinyl group. The nitro group is then introduced via nitration reactions, and the furan-2-carboxamide moiety is attached through amide bond formation. The final step involves the addition of 2,2,2-trifluoroacetic acid to stabilize the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Halogenating agents such as bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Halogenated derivatives: Formed from electrophilic substitution reactions on the imidazo[1,2-a]pyridine core.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The nitro group can participate in redox reactions, while the imidazo[1,2-a]pyridine core can interact with nucleophilic sites on proteins or nucleic acids. The furan-2-carboxamide moiety may enhance binding affinity through hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.

    Nitroaromatic compounds: These compounds contain nitro groups and are known for their redox properties.

    Furan derivatives: These compounds contain furan rings and are studied for their diverse chemical reactivity.

Uniqueness

5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the tetrahydropyridinyl group, in particular, may enhance its ability to interact with specific biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C25H20F3N5O6

Molecular Weight

543.5 g/mol

IUPAC Name

5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C23H19N5O4.C2HF3O2/c29-23(20-5-6-22(32-20)28(30)31)26-18-3-1-16(2-4-18)19-14-25-21-13-17(9-12-27(19)21)15-7-10-24-11-8-15;3-2(4,5)1(6)7/h1-7,9,12-14,24H,8,10-11H2,(H,26,29);(H,6,7)

InChI Key

CTRNPGALIMEDJQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CC3=NC=C(N3C=C2)C4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-].C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.